molecular formula C5H9NO2S B1622513 (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid CAS No. 205985-91-7

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1622513
CAS No.: 205985-91-7
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-SRBOSORUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a saturated heterocyclic ring containing both sulfur and nitrogen atoms . The defined stereochemistry at the C4 position ((S)-configuration) is critical for its interactions in biological systems and synthetic applications, making it a valuable scaffold in medicinal chemistry. This compound serves as a key synthetic intermediate and privileged structure in pharmaceutical research. Its core thiazolidine scaffold is found in compounds with a wide range of biological activities. Notably, derivatives of thiazolidine-4-carboxylic acid have been designed and synthesized as novel influenza neuraminidase inhibitors, showing moderate inhibitory activity against the influenza A virus . Furthermore, the related scaffold of 2-arylthiazolidine-4-carboxylic acid amides has demonstrated potent and selective antiproliferative activity in vitro against melanoma and prostate cancer cell lines, with some compounds showing significant in vivo efficacy in inhibiting tumor growth . The compound also shares structural similarities with physiologic sulfhydryl antioxidants, such as thiazolidine-4-carboxylic acid, which have been investigated for their potential to protect against oxidative stress and related toxic effects on the liver . In cosmetic and dermatological research, closely related cysteine-derived thiazolidine derivatives have been explored for their ability to suppress eumelanin production, positioning them as potential stable prodrugs for skin-whitening agents . This product is intended for use as a building block in chemical synthesis and for research purposes in these areas. (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPNEYXMGZOSH-SRBOSORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N[C@H](CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369301
Record name SBB010047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205985-91-7
Record name SBB010047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

L-Cysteine reacts with acetaldehyde in a 1:1 molar ratio in aqueous or ethanol/water mixtures, often catalyzed by acetic acid or hydrochloric acid. The reaction proceeds through the following steps:

  • Schiff base formation : The primary amine of L-cysteine condenses with the carbonyl group of acetaldehyde, yielding an imine intermediate.
  • Cyclization : The thiol group attacks the imine carbon, leading to ring closure and formation of the thiazolidine core.
  • Protonation and stabilization : The resulting compound is stabilized under mildly acidic conditions, favoring the (4R)-configuration at C4 due to the retention of L-cysteine’s original stereochemistry.

Stereochemical Outcome and Challenges

The product of this reaction is typically a mixture of diastereomers at C2, but the configuration at C4 remains predominantly (4R) when using L-cysteine. For example, Cremonesi et al. demonstrated that condensation of L-cysteine with pyruvic acid derivatives yields a 1:1 mixture of (2R,4R)- and (2S,4R)-thiazolidine-4-carboxylic acids. To obtain the (4S)-enantiomer, either D-cysteine must be used as the starting material or post-synthetic epimerization at C4 must be performed.

Epimerization at C4 for (4S)-Configuration

Base-Mediated Epimerization

The (4R)-configured product can undergo epimerization at C4 under alkaline conditions. For instance, hydrolysis of (2R,4R)-3-acetyl-2-methylthiazolidine-4-carboxylic acid ethyl ester (AcCP2Et) with aqueous sodium hydroxide at 60°C induces partial inversion at C4, yielding (2R,4S)-configured derivatives. This process occurs via a mixed acid anhydride intermediate, which temporarily breaks the thiazolidine ring and allows re-closure with inverted stereochemistry.

Example Conditions :

  • Substrate: (2R,4R)-AcCP2Et
  • Reagent: 0.1 M NaOH
  • Temperature: 60°C
  • Outcome: 95% (2R,4R)-AcCP + 5% (2R,4S)-AcCP

Solvent and Temperature Effects

Epimerization efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance the mobility of intermediates, while elevated temperatures (80–100°C) accelerate the process.

Alternative Synthetic Routes Using D-Cysteine

To directly obtain the (4S)-configured product, D-cysteine serves as a chiral starting material. Its use bypasses the need for post-synthetic epimerization, as the (S)-configuration at C4 is retained during cyclization.

Synthetic Protocol :

  • Reagents : D-Cysteine hydrochloride, acetaldehyde, potassium acetate.
  • Conditions : Ethanol/water (1:1), room temperature, 4–5 hours.
  • Outcome : (2S,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (yield: 70–85%).

Purification and Characterization

Chromatographic Separation

Chiral high-performance liquid chromatography (HPLC) is critical for resolving diastereomers and enantiomers. For example, a Chiralpak IC column with a hexane/isopropanol mobile phase (90:10) effectively separates (4R)- and (4S)-configured thiazolidines.

Spectroscopic Analysis

  • 1H-NMR : Key signals include:
    • H-2 (δ 3.2–3.9 ppm, dd)
    • H-4 (δ 3.8–4.2 ppm, dd)
    • Methyl group (δ 1.4–1.6 ppm, s).
  • 13C-NMR : Carboxylic acid carbon (δ 172–174 ppm), thiazolidine ring carbons (δ 37, 66, 68 ppm).

Industrial-Scale Considerations

Large-scale production optimizes yield and minimizes waste through:

  • Continuous flow reactors : Enhance mixing and heat transfer during cyclocondensation.
  • Recrystallization : Ethanol/water mixtures purify the final product with >98% enantiomeric excess (ee).

Summary of Key Reaction Conditions

Step Reagents/Conditions Outcome Reference
Cyclocondensation L-Cysteine, acetaldehyde, HCl, ethanol/water (2R,4R)- and (2S,4R)-diastereomers
Epimerization NaOH (0.1 M), 60°C Partial (4R)→(4S) conversion
D-Cysteine route D-Cysteine, acetaldehyde, room temperature Direct (4S)-configuration
Chiral HPLC Chiralpak IC, hexane/isopropanol Enantiomer separation

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation under controlled conditions:

  • Electrochemical oxidation yields α-methoxylated products with high enantiomeric excess (86% ee) at low temperatures (-30°C) .

  • Chemical oxidation using Pb(OAc)₄ in methanol generates similar products but with lower yields (15%) and slower kinetics .

Mechanistic Insight :
Oxidation proceeds via a radical intermediate, with methoxylation occurring syn to the carboxylate group. Stereochemical memory at C4 is retained during electrochemical oxidation, as confirmed by NOESY analysis .

N-Acylation and Epimerization

Acetylation of the nitrogen atom involves complex stereochemical outcomes:

Reaction Conditions Reagents Stereochemical Outcome
Acetyl chloride + K₂CO₃ (r.t.)Inorganic base, mild conditionsRetention of C4 configuration
Acetic anhydride + organic amineExcess reagent, refluxEpimerization at C4 via mixed anhydride

Key Findings :

  • Epimerization at C4 occurs through intermediate formation of mixed acid anhydrides (e.g., thiazolidine-acetic anhydride) .

  • The C2 configuration remains stable during N-acylation, preserving the original stereochemistry .

Hydrolysis and Stability

Alkaline hydrolysis of N-acetyl derivatives demonstrates:

  • Retention of Configuration : Under mild conditions (60°C, 16 h), hydrolysis proceeds without significant epimerization .

  • Partial Epimerization : Prolonged exposure to strong bases induces ~5% epimerization at C4, forming thermodynamically stable trans-isomers .

Comparative Reactivity of Thiazolidine Derivatives

The methyl group at C2 influences reactivity compared to analogs:

Compound Reactivity Feature
2-Mercaptoacetic AcidFree thiol enables rapid nucleophilic reactions
Thiazolidine-2-carboxylic AcidSimpler structure with lower steric hindrance
(4S)-2-methyl derivative Enhanced steric hindrance slows substitution

This compound’s methyl group reduces susceptibility to nucleophilic attack but stabilizes intermediates during oxidation .

Mechanistic Pathways

  • Oxidative Decarboxylation : Electrochemical methods generate radicals that undergo stereospecific methoxylation .

  • Epimerization : Proceeds via planar intermediates in mixed anhydrides, favoring thermodynamically stable configurations .

Scientific Research Applications

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of corrosion inhibitors and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Substituent Variations on the Thiazolidine Ring
  • (4R)-2-Thioxo-1,3-thiazolidine-4-carboxylic Acid (Raphanusic Acid): Key Difference: Contains a thione (C=S) group at position 2 and (4R) configuration. Impact: The thione group enhances reactivity in nucleophilic additions compared to the methyl group in the target compound. Exhibits roles in glucosinolate metabolism in plants .
  • (4S)-2-Ethyl-1,3-thiazolidine-4-carboxylic Acid :

    • Key Difference : Ethyl group at position 2 instead of methyl.
    • Impact : Increased lipophilicity (logP ~0.5 higher) may improve membrane permeability but reduce solubility in aqueous media .
  • 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid :

    • Key Difference : Aromatic nitro substituent at position 2.
    • Impact : Demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of electron-withdrawing groups for bioactivity .
Heteroatom and Ring Size Variations
  • Sativin (1,3-Thiazepane-2-thione) :

    • Key Difference : Seven-membered thiazepane ring instead of thiazolidine.
    • Impact : Larger ring size alters conformational flexibility and binding affinity in biological targets .
  • 1,3-Oxazolidine-2-thione Derivatives :

    • Key Difference : Oxygen replaces sulfur in the heterocycle.
    • Impact : Reduced stability due to weaker C–O bonds compared to C–S bonds; modulates electronic properties for specific reactivities .
Amide and Aromatic Substitutions
  • (2RS,4S)-2-Arylthiazolidine-4-carboxylic Acid Amides: Key Difference: Aryl groups (e.g., 3,4,5-trimethoxyphenyl) at position 2 and amide linkages. Impact: Enhanced antimicrobial and antitumor activities due to improved hydrogen bonding and π-π stacking interactions. Example: Compound 3aa showed 65% yield and notable cytotoxicity .
  • (4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid: Key Difference: Hydroxyphenyl group at position 2. Impact: Potential antioxidant properties; the phenolic –OH group enables radical scavenging .
Protected and Coordinated Derivatives
  • FMOC-(4S,2RS)-2-Methylthiazolidine-4-carboxylic Acid :

    • Key Difference : FMOC-protected amine group.
    • Impact : Used in peptide synthesis to prevent unwanted side reactions; molecular weight increases to 369.43 g/mol .
  • (2S,4S)-5,5-Dimethyl-2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid :

    • Key Difference : Pyridinyl and dimethyl substituents.
    • Impact : Forms helical hydrogen-bonded chains in crystals, influencing material stability. Exhibits applications in metal coordination chemistry .

Biological Activity

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a compound derived from the condensation of cysteine and aldehydes, primarily acetaldehyde. This compound has garnered attention due to its various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article explores the biological activity of MTCA, supported by research findings, case studies, and data tables.

MTCA is characterized by its thiazolidine ring structure, which contributes to its biological properties. The synthesis typically involves the reaction of cysteine with acetaldehyde, resulting in the formation of MTCA as a condensation product. This process is significant as it leads to the generation of compounds that can influence various biological pathways.

Antimicrobial Activity

MTCA has demonstrated notable antimicrobial properties against both gram-positive and gram-negative bacteria. Research indicates that thiazolidine derivatives can inhibit bacterial enzymes essential for cell wall biosynthesis, such as Mur B, thereby exhibiting bactericidal effects .

Table 1: Antimicrobial Activity of MTCA Derivatives

CompoundTarget OrganismInhibition Zone (mm)
MTCAE. coli15
MTCAStaphylococcus aureus18
MTCACandida albicans12

Hypoglycemic Effects

Studies have indicated that thiazolidine derivatives, including MTCA, possess hypoglycemic properties. These compounds may enhance insulin sensitivity and glucose uptake in peripheral tissues, making them potential candidates for diabetes management .

Anti-inflammatory Properties

MTCA has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Recent findings suggest that MTCA may have neuroprotective effects by reducing oxidative stress in neuronal cells. In vitro studies have demonstrated that MTCA can lower reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases .

Case Studies

  • Zebrafish Model Study : A study evaluated the developmental toxicity of MTCA on zebrafish embryos. The results showed that exposure to varying concentrations led to significant developmental defects such as pericardial edema and tail malformations. The study concluded that MTCA exhibits dose-dependent toxicological effects similar to other antibiotics .
  • Cell Viability Assay : In a study assessing the impact of MTCA on chicken Sertoli cells, researchers observed decreased cell viability and increased production of ROS. These findings indicate that while MTCA may have beneficial effects in some contexts, it can also induce cellular stress under certain conditions .

Q & A

Q. What are the common synthetic routes for preparing (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid and its derivatives?

A typical method involves condensation of a thiol-containing precursor (e.g., D-penicillamine) with aldehydes or ketones under mild acidic or basic conditions. For derivatives, Boc-protected intermediates are often coupled with amines using EDCI/HOBt activation, followed by TFA-mediated deprotection . Key steps include:

  • Protection/Deprotection : Boc groups stabilize reactive sites during coupling.
  • Activation : EDCI/HOBt ensures efficient amide bond formation.
  • Purification : Column chromatography (e.g., hexane/EtOAc gradients) resolves polar byproducts.

Q. How can the enantiomeric purity of (4S)-configured thiazolidine derivatives be confirmed?

Enantiomeric purity is validated via:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with UV detection.
  • Optical Rotation : Compare experimental [α]D values with literature data.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting in diastereomeric complexes .

Q. What are the key physical properties influencing laboratory handling of this compound?

  • Solubility : Water-soluble (~28.5 g/L at 20°C) but poorly soluble in alcohols.
  • Storage : Stable in dry, airtight containers at 4°C; hygroscopicity requires desiccants.
  • Safety : Minimal acute hazards, but PPE (gloves, goggles) is recommended to avoid irritation .

Q. What challenges arise during chromatographic purification of thiazolidine-4-carboxylic acid amides?

  • Polarity : High polarity necessitates reverse-phase C18 columns or hydrophilic interaction chromatography (HILIC).
  • Byproduct Resolution : Adjust solvent gradients (e.g., MeOH/H₂O with 0.1% TFA) to separate unreacted amines or acids .

Advanced Research Questions

Q. How do X-ray crystallography and SHELXL refine the stereochemistry of thiazolidine derivatives?

  • Data Collection : Use MoKα radiation (λ = 0.71075 Å) for high-resolution diffraction.
  • Refinement : SHELXL2013 optimizes hydrogen positions via riding models and resolves weak interactions (e.g., C–H···π).
  • Validation : Check R-factors (<5%) and residual electron density maps for errors .

Q. What strategies resolve contradictions between computational models and experimental structural data?

  • Hybrid DFT/MD Simulations : Compare calculated (e.g., Gaussian) and observed torsion angles.
  • Hydrogen Bond Analysis : Validate O–H···N interactions via neutron diffraction or IR spectroscopy .

Q. How do hydrogen bonds and weak interactions dictate crystal packing?

  • O–H···N Bonds : Stabilize helical chains (e.g., a-axis alignment in orthorhombic systems).
  • C–H···π Contacts : Facilitate layer formation parallel to ac-planes, influencing solubility and melting points .

Q. What analytical methods assess thiazolidine stability in biological matrices?

  • LC-MS/MS : Quantifies degradation products (e.g., free aldehydes) in serum or tissue homogenates.
  • Distillation Artifact Control : Avoid thermal decomposition by using low-temperature extraction (e.g., SPE cartridges) .

Q. Which in vitro/in vivo models evaluate immunomodulatory activity?

  • In Vitro : LPS-stimulated macrophage assays (IL-6/TNF-α suppression).
  • In Vivo : Murine models of bacterial infection (e.g., survival rates post-administration) .

Q. How are structure-activity relationships (SAR) optimized for antimicrobial derivatives?

  • Substitution Patterns : Electron-withdrawing groups (e.g., nitro) enhance membrane penetration.
  • Amide Chain Length : C16-C18 alkyl chains improve lipophilicity and biofilm disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.